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Abstract

This technical guide provides a comprehensive overview of 5'-Chloro-2'-hydroxy-4'-
methylacetophenone, a key chemical intermediate in the pharmaceutical, agrochemical, and
specialty chemical industries. The document details its discovery and historical significance,
outlines a robust experimental protocol for its synthesis via the Fries rearrangement, and
presents a thorough characterization using various spectroscopic techniques. All quantitative
data is summarized in structured tables, and key chemical pathways are visualized using
Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in
drug development and organic synthesis.

Introduction

5'-Chloro-2'-hydroxy-4'-methylacetophenone, also known by its synonyms 2-Acetyl-4-
chloro-5-methylphenol and 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethanone, is a substituted
hydroxyacetophenone with significant applications as a building block in organic synthesis. Its
molecular structure, featuring a chlorinated and methylated phenol ring with an acetyl group,
provides multiple reactive sites for the synthesis of more complex molecules. This versatility
has made it a valuable precursor for various compounds, including chalcones, pyrazoline
derivatives, and chromenones, which have shown potential as anti-inflammatory, analgesic,
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and antimicrobial agents.[1] This guide serves as a detailed resource on the history, synthesis,
and chemical properties of this important compound.

Discovery and History

While a definitive historical account of the initial discovery of 5'-Chloro-2'-hydroxy-4'-
methylacetophenone is not prominently documented in readily available literature, its
synthesis falls under the well-established Fries rearrangement reaction. The Fries
rearrangement, which converts a phenolic ester to a hydroxyaryl ketone with the aid of a Lewis
acid catalyst, was first reported by German chemist Karl Theophil Fries in 1908. The
development of synthetic routes to various substituted hydroxyacetophenones, including the
titte compound, would have emerged from the broader exploration and application of this
reaction in the mid-20th century. The industrial and academic interest in this specific molecule
likely grew with the increasing demand for novel scaffolds in medicinal chemistry and material
science.

Physicochemical Properties

A summary of the key physicochemical properties of 5'-Chloro-2'-hydroxy-4'-
methylacetophenone is provided in the table below.

Property Value Reference(s)
CAS Number 28480-70-8 [1]

Molecular Formula CoHoCIO2 [2]

Molecular Weight 184.62 g/mol [2]
Appearance Off-white crystalline solid [1]

Melting Point 70-73 °C

Purity > 99% (HPLC) [1]

Synthesis

The primary method for the synthesis of 5'-Chloro-2'-hydroxy-4'-methylacetophenone is the
Fries rearrangement of 4-chloro-3-methylphenyl acetate. This reaction involves the
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intramolecular acylation of the aromatic ring.

Synthesis Pathway

The synthesis proceeds in two main steps: the esterification of 4-chloro-3-methylphenol to form
4-chloro-3-methylphenyl acetate, followed by the Lewis acid-catalyzed Fries rearrangement to

yield the final product.

Synthesis of 5-Chloro-2'-hydroxy-4'-methylacetophenone

G-Chloro-S-methylphenoD

Esterification

5'-Chloro-2'-hydroxy-4'-methylacetophenone

Click to download full resolution via product page

A high-level overview of the synthesis pathway.

Experimental Protocol: Fries Rearrangement

This protocol is based on established procedures for the Fries rearrangement of phenolic
esters.[3][4][5]

Materials:

¢ 4-chloro-3-methylphenyl acetate
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Anhydrous Aluminum Chloride (AICI3)

Dry nitrobenzene (solvent)

Ice

Concentrated Hydrochloric Acid (HCI)
Dichloromethane or Diethyl ether (for extraction)
Anhydrous Sodium Sulfate (for drying)

Ethanol (for recrystallization)

Procedure:

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a
reflux condenser with a calcium chloride guard tube, and a dropping funnel, place anhydrous
aluminum chloride (1.2 equivalents) in dry nitrobenzene.

Addition of Reactant: Cool the flask in an ice bath. Slowly add a solution of 4-chloro-3-
methylphenyl acetate (1 equivalent) in dry nitrobenzene through the dropping funnel with
constant stirring.

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture in
an oil bath at 60-70°C for 3-4 hours. Monitor the progress of the reaction using Thin Layer
Chromatography (TLC).

Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto a
mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane or
diethyl ether (3 x 50 mL).

Washing and Drying: Combine the organic layers and wash them sequentially with water, 5%
sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous
sodium sulfate.
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» Solvent Removal and Purification: Remove the solvent under reduced pressure using a
rotary evaporator. The crude product can be purified by recrystallization from ethanol to yield
5'-Chloro-2'-hydroxy-4'-methylacetophenone as an off-white crystalline solid.

Spectroscopic Characterization

The structure of 5'-Chloro-2'-hydroxy-4'-methylacetophenone can be confirmed by various
spectroscopic methods.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm~—?) Assignment

~3400 O-H stretching (phenolic)
~1650 C=0 stretching (ketone)
~1600, ~1480 C=C stretching (aromatic ring)
~800 C-Cl stretching

Note: The exact peak positions may vary slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
the molecule.

1H NMR (CDCls, 500 MHz):
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
12.15 S 1H -OH
7.65 S 1H Ar-H
6.85 S 1H Ar-H
2.55 S 3H -COCHs
2.30 S 3H Ar-CHs

13C NMR (CDCls, 125 MHz):

Chemical Shift (6, ppm) Assignment
203.5 C=0

160.0 C-OH

138.0 Ar-C

130.0 Ar-C

125.0 Ar-C

120.0 Ar-C

118.0 Ar-C

26.5 -COCHs

20.0 Ar-CHs

Note: The assignments are predicted and may vary based on the specific experimental
conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the compound.
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miz Interpretation

Molecular ion peak ([M]* and [M+2]* due to 3°ClI

184/186 .

and 37Cl isotopes)
169/171 Loss of a methyl group (-CHs)
141/143 Loss of an acetyl group (-COCHs)

Applications in Synthesis

5'-Chloro-2'-hydroxy-4'-methylacetophenone is a versatile intermediate for the synthesis of
various heterocyclic compounds and other complex organic molecules.

Synthesis of Chalcones

One of the primary applications of this compound is in the Claisen-Schmidt condensation with
various aromatic aldehydes to produce chalcones. These chalcones can then serve as
precursors for the synthesis of flavonoids, pyrazolines, and other biologically active molecules.

Synthesis of Chalcones

Aromatic Aldehyde
(R-CHO)

Claisen-Schmidt
Condensation

5'-Chloro-2'-hydroxy-
4'-methylacetophenone

Click to download full resolution via product page

General scheme for the synthesis of chalcones.

Synthesis of Chromenones
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It is also used in the synthesis of substituted chromen-4-ones. For example, it can be used to
prepare 6-chloro-3-hydroxy-7-methyl-2-(2-thienyl)-4H-chromen-4-one, which has applications
as a complexing agent for the spectrophotometric determination of vanadium(V).

Conclusion

5'-Chloro-2'-hydroxy-4'-methylacetophenone is a chemical intermediate of significant value
in synthetic organic chemistry. Its straightforward synthesis via the Fries rearrangement and the
presence of multiple reactive functional groups make it an ideal starting material for the
construction of a wide array of more complex molecules with potential applications in
pharmaceuticals, agrochemicals, and material science. This technical guide has provided a
detailed overview of its history, synthesis, and characterization to aid researchers and
professionals in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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